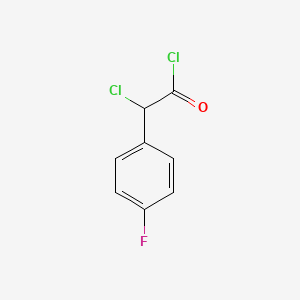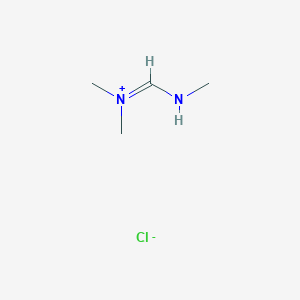
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide is a chemical compound with the molecular formula C11H17F3N2O2 and a molecular weight of 266.264 g/mol. This compound is characterized by the presence of a cycloheptyl group and a trifluoroethyl group attached to an oxalamide backbone. The trifluoroethyl group imparts unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of cycloheptylamine with oxalyl chloride, followed by the introduction of the trifluoroethyl group. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and low temperatures to control the reactivity of the intermediates. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential pharmacological properties are being explored for drug development, particularly in the areas of anti-cancer and anti-viral research.
Industry: The compound is used in the development of new materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with molecular targets, such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)oxalamide can be compared with other similar compounds, such as:
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)urea: Similar structure but with a urea backbone instead of oxalamide.
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)carbamate: Contains a carbamate group instead of oxalamide.
N1-cycloheptyl-N2-(2,2,2-trifluoroethyl)amide: Features an amide group in place of oxalamide. The uniqueness of this compound lies in its oxalamide backbone, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N'-cycloheptyl-N-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F3N2O2/c12-11(13,14)7-15-9(17)10(18)16-8-5-3-1-2-4-6-8/h8H,1-7H2,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNUZWSXPBDOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide](/img/structure/B2912738.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2912744.png)
![1-(3-chloro-2-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2912745.png)
![6-{4-[(2,6-dimethylpyrimidin-4-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2912748.png)



![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2912755.png)
![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3,5-dimethoxybenzamide](/img/structure/B2912756.png)
![{4-[(3-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2912757.png)


